MOPS sodium salt

Description

Properties

IUPAC Name |

sodium;3-morpholin-4-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMXEWFLIDTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072246 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-22-7 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(N-morpholino)propanesulfonic Acid (MOPS): An In-depth Technical Guide to its pKa and Buffering Properties

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(N-morpholino)propanesulfonic acid (MOPS), with a specific focus on its acid dissociation constant (pKa) at 25°C. MOPS is a zwitterionic buffer, one of the series of "Good's buffers," widely utilized in biological and biochemical research for its efficacy in maintaining a stable, near-neutral pH.[1] This document details the intrinsic pKa of the MOPS molecule, presents key quantitative data in a structured format, outlines a standard experimental protocol for pKa determination via potentiometric titration, and provides a visual representation of its acid-base equilibrium.

Introduction to MOPS Buffer

MOPS, or 3-(N-morpholino)propanesulfonic acid, was developed by Norman Good and colleagues to meet several criteria essential for biological buffers: a pKa near physiological pH, high water solubility, minimal interaction with metal ions, and chemical stability.[1][2] Its structure, featuring a morpholine (B109124) ring, makes it a structural analog to MES buffer.[3] Due to these favorable characteristics, MOPS is a cornerstone buffer in numerous applications, including cell culture, protein purification, enzyme assays, and RNA electrophoresis.[4][5]

A common point of inquiry is the pKa of "MOPS sodium salt" versus "MOPS free acid." The pKa is an intrinsic property of the buffering molecule itself—specifically, the equilibrium between its protonated (acid) and deprotonated (conjugate base) forms. The sodium ion (Na⁺) in this compound is a counter-ion to the deprotonated sulfonate group and does not participate in the buffering action. Therefore, the pKa of this compound is identical to that of the MOPS free acid.[2][5]

Core Physicochemical Properties of MOPS

The essential quantitative properties of MOPS are summarized below. These values are critical for preparing accurate and reliable buffer solutions for experimental work.

| Property | Value | References |

| pKa (at 25°C) | 7.20 | [1][2][3][5] |

| Effective Buffering pH Range | 6.5 – 7.9 | [1][2][4][5] |

| Temperature Dependence (ΔpKa/ΔT) | -0.015 K⁻¹ | [1][2] |

| Molecular Formula (Free Acid) | C₇H₁₅NO₄S | [1] |

| Molecular Weight (Free Acid) | 209.26 g/mol | [1][4] |

| CAS Number (Free Acid) | 1132-61-2 | [1][3] |

| Molecular Formula (Sodium Salt) | C₇H₁₄NNaO₄S | [2] |

| Molecular Weight (Sodium Salt) | 231.2 g/mol | [2] |

| CAS Number (Sodium Salt) | 71119-22-7 | [2][3] |

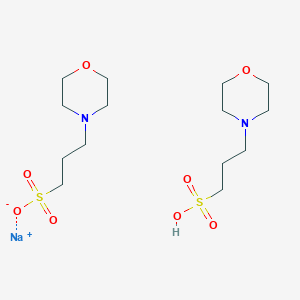

MOPS Acid-Base Equilibrium

At its pKa of 7.20, MOPS exists in a 1:1 equilibrium between its zwitterionic (protonated) form and its anionic (deprotonated) form. This equilibrium is responsible for its buffering capacity. The reaction is illustrated below.

Caption: Acid-base equilibrium of MOPS buffer.

Experimental Protocol: pKa Determination by Potentiometric Titration

This section provides a detailed methodology for the precise determination of a buffer's pKa value using potentiometric titration, a highly accurate and common technique.

4.1. Objective To experimentally determine the pKa of MOPS at 25°C by titrating a solution of MOPS free acid with a standardized strong base (NaOH) and monitoring the pH.

4.2. Materials and Equipment

-

MOPS (free acid form), reagent grade

-

Sodium Hydroxide (NaOH), 0.1 M, standardized solution

-

Potassium Chloride (KCl)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL Class A burette

-

250 mL beaker

-

Analytical balance

-

Constant temperature water bath (25.0 ± 0.5°C)

4.3. Experimental Workflow

Caption: Workflow for pKa determination via potentiometric titration.

4.4. Detailed Procedure

-

Solution Preparation: Accurately weigh an appropriate amount of MOPS free acid to prepare 100 mL of a ~0.05 M solution in a 250 mL beaker. Dissolve in approximately 80 mL of CO₂-free deionized water. Add KCl to achieve a constant ionic strength (e.g., 0.1 M), which helps stabilize pH readings.

-

Instrument Calibration: Calibrate the pH meter at 25°C using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Titration Setup: Place the beaker containing the MOPS solution into the 25°C water bath on top of the magnetic stirrer. Add a stir bar and begin gentle stirring. Immerse the pH electrode into the solution, ensuring the bulb is submerged but does not contact the stir bar.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the MOPS solution. Begin adding the NaOH in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH. As you approach the equivalence point (the region of fastest pH change), reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain a detailed curve.

-

Data Collection: Continue the titration until the pH is approximately 1.5-2.0 units above the expected pKa.

4.5. Data Analysis

-

Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the Equivalence Point (Vₑ): The equivalence point is the inflection point of the sigmoid curve. This can be determined visually or more accurately by calculating the first derivative (ΔpH/ΔV) and finding the volume at which this value is maximum.

-

Determine the Half-Equivalence Point: Calculate the volume of NaOH corresponding to the half-equivalence point (Vₑ / 2).

-

Find the pKa: The pKa is equal to the pH of the solution at the half-equivalence point. Read this pH value from your titration curve or data table. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated (acid) and deprotonated (base) forms of MOPS are equal.

Conclusion and Best Practices

The pKa of MOPS at 25°C is 7.20, making it an exceptionally effective buffer for maintaining a stable pH in the physiologically relevant range of 6.5 to 7.9.[1][2] The pKa is an inherent characteristic of the MOPS molecule's equilibrium and is the same for its free acid and sodium salt forms. When preparing MOPS buffer, researchers can either titrate the free acid with a strong base like NaOH to the desired pH or mix calculated amounts of the free acid and sodium salt forms.[2] For highest accuracy, it is crucial to account for the temperature dependence of the pKa (ΔpKa/ΔT = -0.015 K⁻¹), as the pKa will decrease with increasing temperature.[1][2] Sterilization of MOPS solutions should be performed by filtration rather than autoclaving, as autoclaving can lead to degradation and a yellow discoloration of the solution.[2]

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the core chemical properties, structure, and experimental applications of 3-(N-morpholino)propanesulfonic acid, sodium salt (MOPS Sodium Salt), a pivotal buffering agent in scientific research.

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) and its sodium salt are zwitterionic buffers that have become indispensable in a myriad of biological and biochemical research applications.[1][2] Developed as one of "Good's buffers," MOPS was designed to meet stringent criteria for biological research, including a pKa near physiological pH, high water solubility, and minimal interaction with biological components.[3] This technical guide provides a detailed exploration of the chemical properties and structure of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers, scientists, and drug development professionals in their experimental design and execution.

Core Chemical Properties and Structure

This compound is the sodium salt of 3-(N-morpholino)propanesulfonic acid. Its structure features a morpholine (B109124) ring and a propanesulfonic acid group, which confers its desirable buffering characteristics.[2] The presence of the sulfonic acid group provides a negative charge, while the morpholinium ring can be protonated, allowing it to act as a buffer in the pH range of 6.5 to 7.9.[1][4][5][6]

The chemical structure of this compound is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. How to improve the stability of MOPS raw materials for biological buffering agents at the factory - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. forced degradation study: Topics by Science.gov [science.gov]

- 6. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Buffering Range of MOPS Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental determination, and practical applications of MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt as a biological buffer. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile buffering agent in a variety of biochemical and molecular biology applications.

Core Properties of MOPS Sodium Salt

MOPS is a zwitterionic buffer, one of the 'Good's buffers' developed to meet the stringent criteria for biological research.[1][2][3] Its structure, featuring a morpholine (B109124) ring, makes it a structural analog to MES.[1] MOPS is particularly valued for its pKa of approximately 7.2 at 25°C, which is close to physiological pH, making it an excellent choice for a wide array of biological systems.[1][2][3]

Quantitative Data Summary

The key physicochemical properties of MOPS and its sodium salt are summarized in the table below for easy reference.

| Property | Value | Notes |

| Chemical Name | 3-(N-morpholino)propanesulfonic acid sodium salt | |

| CAS Number | 71119-22-7 | [4] |

| Molecular Formula | C₇H₁₄NNaO₄S | [4] |

| Molecular Weight | 231.3 g/mol | [4] |

| pKa (at 25°C) | ~7.2 | [1][2][3][5] This value can range from 7.0 to 7.4 depending on the source.[4][6] |

| Effective Buffering Range | 6.5 – 7.9 | [3][4][5][7][8][9][10][11] |

| Temperature Dependence (ΔpKa/°C) | -0.0152 | [2] |

| Appearance | White crystalline powder | [4][5] |

| Solubility in Water | Readily soluble | [2][4] |

Understanding the Buffering Mechanism

The effectiveness of a buffer is centered around its pKa. The buffering capacity of MOPS is optimal at its pKa, where the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. The useful buffering range is generally considered to be the pKa ± 1 pH unit.

MOPS buffering mechanism around its pKa.

Experimental Protocols

Preparation of a 1 M MOPS Stock Solution

This protocol outlines the preparation of a 1 M stock solution of MOPS buffer at a desired pH.

Materials:

-

MOPS (free acid) (MW: 209.26 g/mol )

-

Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

Deionized or Milli-Q water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Weigh out 209.26 g of MOPS free acid and transfer it to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MOPS is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add a concentrated NaOH solution to the MOPS solution while continuously monitoring the pH.

-

Continue adding NaOH until the desired pH (within the buffering range of 6.5-7.9) is reached. Be cautious not to overshoot the target pH.

-

Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Sterilize the buffer by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow.[7][12]

-

Store the buffer at room temperature, protected from light.[12][13]

Determination of Buffering Range via Titration

This experiment demonstrates how to determine the buffering range of this compound by creating a titration curve.

Materials:

-

0.1 M this compound solution

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter and electrode

-

Burette

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette 100 mL of the 0.1 M this compound solution into a 250 mL beaker.

-

Place the beaker on a magnetic stirrer, add a stir bar, and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution. Record the initial pH.

-

Fill a burette with 0.1 M HCl.

-

Add the HCl in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue this process until the pH drops significantly below the expected buffering range (e.g., to pH 3-4).

-

Repeat the experiment using a fresh 100 mL of 0.1 M this compound solution, but this time, titrate with 0.1 M NaOH, recording the pH and volume of NaOH added until the pH rises significantly above the buffering range (e.g., to pH 10-11).

-

Plot the pH (y-axis) against the volume of titrant (HCl or NaOH) added (x-axis) to generate a titration curve. The flat region of the curve indicates the buffering range.

Experimental workflow for determining the buffering range.

Applications in Research and Development

MOPS buffer is widely used in various biological and biochemical applications due to its compatibility with many enzymatic reactions and its minimal interference with biological systems.[4]

-

RNA Electrophoresis: MOPS is a standard component of running buffers for denaturing agarose (B213101) gel electrophoresis of RNA, as it helps to maintain a stable pH that is crucial for RNA integrity.[3][5]

-

Cell Culture: It is used as a buffering agent in some cell culture media to maintain a stable physiological pH.[2][7][14] However, concentrations above 20 mM may have inhibitory effects on the growth of some eukaryotic cells.[9][15]

-

Protein Purification and Enzyme Assays: MOPS is suitable for use in protein purification and enzyme assays where a stable, near-neutral pH is required.[4][5] It exhibits minimal interaction with metal ions, which is an advantage in studies of metalloproteins.[5][7]

-

Biochemical Reactions: Its inert nature and lack of participation in most enzymatic reactions make it a reliable choice for a wide range of biochemical studies.

References

- 1. MOPS - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. rpicorp.com [rpicorp.com]

- 5. MOPS Buffer [advancionsciences.com]

- 6. You are being redirected... [bio-world.com]

- 7. goldbio.com [goldbio.com]

- 8. This compound Buffer | CAS 71119-22-7 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. bluetigerscientific.com [bluetigerscientific.com]

- 11. nbinno.com [nbinno.com]

- 12. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]

- 13. laboratorynotes.com [laboratorynotes.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ulab360.com [ulab360.com]

Solubility of MOPS Sodium Salt in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(N-morpholino)propanesulfonic acid sodium salt (MOPS sodium salt) in water. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize MOPS as a buffering agent in their work. This document consolidates available data on its aqueous solubility, explores the effects of temperature, and provides a standardized protocol for its determination.

Core Concepts: Understanding Solubility

Solubility is a fundamental chemical property defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For researchers using buffer systems, understanding the solubility of components like this compound is critical for preparing stock solutions, ensuring buffer stability, and avoiding precipitation during experiments, particularly under varying temperature conditions.

Quantitative Solubility Data

This compound is characterized by its high solubility in water.[1] The available quantitative data from various sources are summarized below for clear comparison.

| Temperature | Solubility | Source |

| 20 °C | 523 g/L | [2][3] |

| 20 °C | ~50 g/100g water | [4] |

| 20 °C | 1 M (clear, colorless solution) | [2][5] |

| 80 °C | up to 100 g/100g water | [4] |

| Not Specified | At least 33% (w/w) | [1][6] |

| Not Specified | 231 mg/mL | [7] |

Note: Discrepancies in reported values may arise from variations in experimental methodologies and purity of the compound.

Temperature Dependence of Solubility

The solubility of this compound in water is significantly influenced by temperature. As with most solid solutes, its solubility increases as the temperature rises.[4] This endothermic dissolution process means that more this compound can be dissolved in a given volume of water at higher temperatures.[4] This property is crucial for applications involving temperature shifts, such as thermal cycling or cell culture at elevated temperatures. For instance, the solubility can approximately double when the temperature is increased from 20°C to 80°C.[4]

Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized protocol for determining the solubility of a salt like this compound in water as a function of temperature. This method is based on the principle of creating saturated solutions at elevated temperatures and observing the point of crystallization upon cooling.

Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Analytical balance

-

A series of sealable glass test tubes or vials

-

Heating block or water bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

-

Vortex mixer

Methodology:

-

Preparation of Solutions:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound in sealable test tubes. For example, prepare solutions ranging from 30% to 60% (w/v) in 5% increments.

-

Add a small magnetic stir bar to each tube.

-

-

Dissolution:

-

Place the test tubes in a heating block or water bath.

-

Heat the solutions to a high temperature (e.g., 85°C) while stirring until all the this compound has completely dissolved. Visually inspect for any remaining solid particles.

-

-

Equilibration and Observation:

-

Once a clear solution is obtained, slowly cool the heating block or water bath at a controlled rate (e.g., 1°C per minute).

-

Continuously monitor the solutions for the first sign of crystal formation or turbidity.

-

-

Data Recording:

-

The temperature at which crystallization first appears is the saturation temperature for that specific concentration. Record this temperature for each solution.

-

-

Constructing the Solubility Curve:

-

Plot the concentration of this compound (in g/100 mL or M) on the y-axis against the corresponding saturation temperature on the x-axis.

-

This plot represents the solubility curve for this compound in water.

-

Logical Workflow and Visualization

The experimental workflow for determining solubility can be visualized as a clear, sequential process.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 71119-22-7 [chemicalbook.com]

- 3. CAS 71119-22-7, Propanesulfonic Acid Sodium Salt, this compound Factory [hnsolarchem.com]

- 4. What is the effect of temperature on the solubility of this compound? - Blog [hbynm.com]

- 5. This compound [sorachim.com]

- 6. ulab360.com [ulab360.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to MOPS Sodium Salt as a Zwitterionic Buffer

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug development, maintaining precise and stable pH conditions is a cornerstone of experimental validity and reproducibility.[1] The choice of buffering agent is critical, as it can significantly influence the structure, function, and stability of macromolecules.[1] 3-(N-morpholino)propanesulfonic acid (MOPS), a zwitterionic buffer from the series of "Good's buffers," has become a vital tool for a multitude of applications due to its favorable biochemical properties.[1] This guide provides a comprehensive overview of MOPS sodium salt, including its core properties, detailed experimental protocols, and workflow visualizations to empower scientists in their research.

Core Physicochemical Properties

MOPS is characterized by a morpholine (B109124) ring and a propanesulfonic acid group, a structure that confers its advantageous properties.[1] Its zwitterionic nature—possessing both a positive and negative charge—minimizes reactivity with biomolecules and helps maintain a stable ionic strength in solution.[2][3] This is particularly beneficial in biological systems where consistent ionic conditions are crucial for protein stability and cellular processes.[2]

The effectiveness of a buffer is defined by its pKa, and for MOPS, this value is approximately 7.20 at 25°C, providing a robust buffering range from pH 6.5 to 7.9.[1][4] This near-neutral range makes it an excellent candidate for experiments mimicking physiological conditions.[1] However, researchers must account for the temperature sensitivity of MOPS's pKa, which decreases by about 0.013 units for every 1°C increase in temperature.[1][5]

A key advantage of MOPS is its negligible interaction with most metal ions, making it a non-coordinating buffer suitable for studies involving metalloenzymes or reactions with metal ion cofactors.[1][6]

Table 1: Physicochemical Properties of MOPS

| Property | Value | References |

| Full Chemical Name | 3-(N-morpholino)propanesulfonic acid | [4][7] |

| CAS Number | 1132-61-2 (Free Acid), 71119-22-7 (Sodium Salt) | [7][8] |

| Molecular Weight | 209.26 g/mol (Free Acid), 231.3 g/mol (Sodium Salt) | [6][8] |

| pKa (at 25°C) | 7.20 | [1][4][6] |

| Effective pH Range | 6.5 – 7.9 | [1][3][4] |

| ΔpKa/°C | -0.013 | [1][4][6] |

| Water Solubility (at 20°C) | 1000 g/L | [4][9] |

| Metal Ion Binding | Negligible | [6] |

Applications in Research and Drug Development

MOPS buffer's versatility makes it a staple in various scientific disciplines.

-

Molecular Biology: It is the buffer of choice for denaturing agarose (B213101) gel electrophoresis to analyze RNA integrity, size, and quantity.[10][11] Its ability to maintain a stable pH in the presence of the denaturing agent formaldehyde (B43269) is critical for accurate results.[10]

-

Protein Purification: MOPS is crucial for maintaining protein stability and improving purification efficiency.[3] It provides a stable pH environment, which is vital for preserving the natural conformation of proteins and preventing denaturation or aggregation.[3] Its low ionic strength also helps to minimize non-specific interactions during chromatography.[12]

-

Cell Culture: MOPS can be used as a buffering agent in mammalian, bacterial, and yeast cell culture media, especially when bicarbonate/CO₂ buffering is not feasible.[13][14] It helps maintain a stable physiological pH, which is critical for cell growth, viability, and metabolism.[13] However, concentrations should generally not exceed 20 mM in mammalian cell culture as it can be toxic to some cell lines.[13][15]

-

Biochemical Assays: Its minimal interference with enzymatic activity and low UV absorbance make it suitable for various enzyme assays and spectrophotometric measurements.[8][12] It is also used in diagnostic assays, such as ELISA kits, where a stable pH is necessary for antigen-antibody reactions.[16]

-

Drug Formulation: In drug development, maintaining pH is critical for the stability and efficacy of therapeutic proteins and other biologics. MOPS can be used in formulation studies to ensure the stability of these molecules.

Experimental Protocols

Accurate and reproducible results begin with correctly prepared reagents. Below are detailed protocols for common applications of MOPS buffer.

Preparation of 1 M MOPS Stock Solution (pH 7.2)

Materials:

-

MOPS (free acid, MW: 209.26 g/mol )

-

Double-deionized water (ddH₂O)

-

10 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

Sterile filtration unit (0.22 µm)

Protocol:

-

Weigh out 209.26 g of MOPS free acid.[6]

-

Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.[6]

-

Stir the solution with a magnetic stirrer until the MOPS is completely dissolved.[6]

-

Carefully adjust the pH of the solution to 7.2 using 10 M NaOH. Ensure the pH is measured at the temperature at which the buffer will be used.[6]

-

Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.[6]

-

Sterilize the buffer by passing it through a 0.22 µm filter.[6] Autoclaving is not recommended as it can lead to the degradation of the buffer, often indicated by a yellow discoloration.[9][15]

-

Store the stock solution at 4°C, protected from light.[6][17]

Diagram 1: Buffer Preparation Workflow

Caption: General workflow for preparing a sterile MOPS stock solution.

Protocol for RNA Electrophoresis using a Denaturing Formaldehyde-Agarose Gel

This protocol is a cornerstone technique for analyzing RNA integrity.[10]

Table 2: Reagent Composition for RNA Electrophoresis

| Reagent | Composition | Amount for 1 Liter (10X) |

| 10X MOPS Running Buffer | 0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0 | 41.86 g MOPS, 4.1 g Sodium Acetate, 3.72 g EDTA |

| 1.2% Denaturing Gel (100 mL) | 1.2% Agarose, 1X MOPS Buffer, 2.2 M Formaldehyde | 1.2 g Agarose, 10 mL 10X MOPS, 18 mL 37% Formaldehyde |

References for Table 2 composition:[10][17]

Protocol:

-

Prepare RNase-Free Solutions: Use DEPC-treated water and baked glassware to prevent RNA degradation.

-

Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS stock solution 1:10 with DEPC-treated water.[4]

-

Cast the Gel:

-

Prepare RNA Samples:

-

Electrophoresis:

-

Visualization: Visualize the RNA bands under a UV transilluminator. Staining with ethidium (B1194527) bromide or a safer alternative may be required if not included in the loading dye.[10]

Diagram 2: RNA Electrophoresis Workflow

Caption: Key steps for performing RNA analysis via denaturing gel electrophoresis.

Buffer Selection and Quantitative Data

Choosing the right buffer is a critical decision in experimental design. The ideal buffer has a pKa close to the desired experimental pH, is chemically stable, and does not interfere with the biological system under study.

Diagram 3: Buffer Selection Criteria

Caption: Logical considerations for selecting an appropriate biological buffer.

The pH of a MOPS buffer solution is dependent on temperature. It is crucial to adjust the pH of the buffer at the intended experimental temperature.

Table 3: Temperature Dependence of MOPS pKa

| Temperature (°C) | Approximate pKa |

| 5 | 7.37 |

| 20 | 7.20 |

| 25 | 7.14 |

| 37 | 7.04 |

| 55 | 6.81 |

Data derived from a baseline pKa of 7.20 at 20°C and a ΔpKa/°C of -0.013.[5][19]

Conclusion

MOPS is a versatile and reliable zwitterionic buffer that is a cornerstone of modern biological and biochemical research.[1] Its favorable pKa near physiological pH, minimal interaction with metal ions, high solubility, and low UV absorbance make it an ideal choice for a wide range of applications, from ensuring RNA integrity during electrophoresis to maintaining cell viability in culture and protein stability during purification.[1][3] By understanding its core properties and adhering to established protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to ensure the accuracy, reproducibility, and success of their experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rpicorp.com [rpicorp.com]

- 9. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. benchchem.com [benchchem.com]

- 11. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. Can MOPS Buffer be used in protein purification? - Blog [hbynm.com]

- 13. benchchem.com [benchchem.com]

- 14. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MOPS: Versatile Applications and its Production Method_Chemicalbook [chemicalbook.com]

- 17. laboratorynotes.com [laboratorynotes.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

MOPS Buffer in Biological Research: A Technical Guide to Its Core Advantages

In the landscape of biological and biochemical research, the precise control of pH is a cornerstone of experimental validity and reproducibility.[1] Among the array of buffering agents available, 3-(N-morpholino)propanesulfonic acid (MOPS) has emerged as a highly regarded and versatile tool.[2] As one of the zwitterionic buffers developed by Norman Good and his colleagues, MOPS is engineered to meet the stringent demands of biological systems.[1][3] Its primary function is to stabilize the pH of a solution within a near-neutral range, typically between 6.5 and 7.9, which is critical for a multitude of applications where enzymatic activity, protein stability, and cellular processes are highly sensitive to pH fluctuations.[4]

This technical guide provides an in-depth exploration of the key advantages of using MOPS buffer, supported by quantitative data, detailed experimental protocols, and visualizations to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.

Core Physicochemical Properties of MOPS Buffer

The efficacy of MOPS as a buffering agent is rooted in its distinct chemical and physical properties.[3] It is a zwitterionic compound, meaning it carries both a positive and a negative charge, which can make it less likely to interfere with biological reactions compared to some other buffers.[5] Its morpholine (B109124) ring and propanesulfonic acid group confer high water solubility and chemical stability.[1][6]

Table 1: Physicochemical Properties of MOPS Buffer

| Property | Value | Reference(s) |

| pKa (at 25°C) | ~7.20 | [1][2][3][7] |

| Effective pH Range | 6.5 – 7.9 | [1][3][7][8] |

| Molecular Weight | 209.26 g/mol | [2][7] |

| ΔpKa/°C (Temperature Dependence) | -0.011 to -0.015 | [3][7][9][10] |

| UV/Visible Absorption (260-280 nm) | Low / Negligible | [3][11][12] |

| Solubility in Water (at 20°C) | >1000 g/L | [2][13] |

| Appearance | White Crystalline Powder | [2][13] |

Key Advantages of MOPS Buffer

MOPS offers several distinct advantages over other common biological buffers like phosphate (B84403), Tris, or HEPES, making it the optimal choice for a variety of sensitive applications.

1. Optimal pH Buffering in the Physiological Range With a pKa of approximately 7.2, MOPS is an exceptional buffer for maintaining a stable, near-neutral pH environment (6.5-7.9).[3][11] This range closely mirrors the physiological pH at which many enzymes exhibit maximum activity and biological molecules maintain their native structure and function.[1][3]

2. Minimal Interaction with Metal Ions A critical advantage of MOPS is its negligible interaction and lack of complex formation with most metal ions.[3][7][12][14] This is a stark contrast to phosphate buffers, which can precipitate divalent cations like Ca²⁺ and Mg²⁺, or Tris buffers, which are known to chelate certain metal ions like copper.[3][15][16][17] This property is crucial for assays involving metalloenzymes or enzymes that require specific metal ions as cofactors for their catalytic activity.[3][5][14]

3. High Chemical Stability and Inertness MOPS is chemically stable and generally gentle on enzymes and other biomolecules, helping to preserve their integrity and activity during experiments.[2][15] Its zwitterionic and inert nature ensures that it does not significantly interfere with the separation of biomolecules in techniques like electrophoresis and chromatography.[4][6] However, it is important to note that MOPS should not be sterilized by autoclaving, especially in the presence of glucose, as it can lead to degradation and a yellowing of the solution.[9][12][13] The preferred method for sterilization is filtration through a 0.22 µm filter.[7][9][18]

4. Spectrophotometric Compatibility MOPS exhibits low absorption in the UV and visible light spectrum, a property that makes it highly compatible with spectrophotometric assays where the absorbance of the sample is measured to determine reaction rates or concentrations.[3][11]

5. Superior Performance in RNA Electrophoresis MOPS is widely recognized as the buffer of choice for denaturing RNA agarose (B213101) gel electrophoresis.[8][19] RNA is highly susceptible to degradation via hydrolysis at alkaline pH.[19] The stable, near-neutral pH provided by MOPS buffer minimizes this risk, resulting in sharper bands and more accurate analysis.[19][20] Furthermore, it is compatible with formaldehyde, the denaturing agent used to disrupt RNA secondary structure, ensuring that separation is based on molecular weight.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]

- 7. benchchem.com [benchchem.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. benchchem.com [benchchem.com]

- 10. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]

- 11. MOPS Buffer [advancionsciences.com]

- 12. What are the applications of MOPS buffer? [vacutaineradditives.com]

- 13. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 14. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. laboratorynotes.com [laboratorynotes.com]

- 19. benchchem.com [benchchem.com]

- 20. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid sodium salt, commonly known as MOPS sodium salt. Tailored for researchers, scientists, and professionals in drug development, this document details its core physicochemical properties, outlines its diverse applications, and provides established experimental protocols.

Core Properties of this compound

This compound is a zwitterionic buffer that is widely utilized in biochemistry and molecular biology.[1] It is favored for its ability to maintain a stable pH in the physiological range of 6.5 to 7.9.[1][2][3] Its chemical structure, featuring a morpholine (B109124) ring and a propanesulfonic acid group, contributes to its high water solubility and minimal binding to most metal ions, making it a versatile non-coordinating buffer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Chemical Formula | C₇H₁₄NNaO₄S | [4][5] |

| Molecular Weight | ~231.25 g/mol | [1][5][6] |

| CAS Number | 71119-22-7 | [7] |

| pKa at 25°C | 7.2 | [2] |

| Effective pH Range | 6.5 - 7.9 | [1][2][3][7] |

| Appearance | White crystalline powder | [7] |

| Solubility in Water | High | [7] |

Applications in Research and Drug Development

This compound is a versatile buffer used in a wide array of research applications due to its chemical properties and biological compatibility.[2]

-

Cell Culture: It is frequently used as a buffering agent in culture media for bacteria, yeast, and mammalian cells.[1][8] However, concentrations exceeding 20 mM may have inhibitory effects on the growth of eukaryotic cells.[7]

-

Electrophoresis: MOPS buffer is considered an excellent choice for the separation of RNA on agarose (B213101) gels.[1] Its ability to maintain a stable pH, even in the presence of denaturing agents like formaldehyde, ensures consistent migration and sharp bands.[9]

-

Protein Purification: Due to its minimal interaction with metal ions, MOPS is a suitable buffer for various protein purification techniques, including ion-exchange and affinity chromatography.[4] It helps to maintain the native structure and activity of proteins throughout the purification process.

-

Biochemical Assays: This buffer is widely employed in a variety of biochemical assays, such as enzyme kinetics studies and receptor binding assays, where precise pH control is critical for reliable results.[2] It is also compatible with the bicinchoninic acid (BCA) assay for protein quantification.[1]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Preparation of 1 M MOPS Buffer Stock Solution (pH 7.2)

This protocol outlines the preparation of a 1 M stock solution of MOPS buffer.

Materials:

-

MOPS (free acid)

-

Deionized water (ddH₂O)

-

10 M Sodium Hydroxide (NaOH)

-

pH meter

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Weigh 209.26 g of MOPS free acid.

-

Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.

-

Stir the solution until the MOPS is completely dissolved.

-

Carefully adjust the pH of the solution to 7.2 using 10 M NaOH.

-

Transfer the solution to a 1 L graduated cylinder and add ddH₂O to bring the final volume to 1 L.

-

Sterilize the buffer by passing it through a 0.22 µm filter.

-

Store the stock solution at 4°C.

Note: Autoclaving MOPS-containing solutions is not recommended as it can lead to the formation of a yellow degradation product of unknown identity.[1][10]

RNA Electrophoresis using a Denaturing Agarose Gel

This protocol describes the use of MOPS buffer in the preparation and running of a denaturing agarose gel for RNA analysis.

Materials:

-

10X MOPS buffer (0.2 M MOPS, 0.05 M sodium acetate, 0.01 M EDTA, pH 7.0)

-

High-quality agarose

-

37% Formaldehyde

-

DEPC-treated water

-

RNA samples

-

RNA loading dye

Procedure:

-

Gel Preparation (1.2% Agarose Gel):

-

Add 1.2 g of agarose to 72 mL of DEPC-treated water in a flask suitable for microwaving.

-

Heat in a microwave until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 60°C.

-

In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.

-

Pour the gel into a casting tray and allow it to solidify.

-

-

Sample Preparation:

-

To your RNA sample, add 10X MOPS buffer, formaldehyde, and formamide (B127407) according to your specific protocol to denature the RNA.

-

Add RNA loading dye to the sample mixture.

-

Heat the samples at 70°C for 5-10 minutes and then immediately place on ice.[11]

-

-

Electrophoresis:

-

Place the solidified gel in an electrophoresis tank and fill with 1X MOPS running buffer.

-

Load the denatured RNA samples into the wells.

-

Run the gel at a constant voltage (e.g., 60V) until the dye front has migrated an appropriate distance.[12]

-

-

Visualization:

-

Stain the gel with an appropriate nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Green) according to the manufacturer's instructions.

-

Visualize the RNA bands using a UV transilluminator.

-

Visualized Workflows

The following diagrams illustrate common experimental workflows involving this compound.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Storage of MOPS Sodium Salt Powder

This technical guide provides comprehensive information and best practices for the storage and handling of 3-(N-morpholino)propanesulfonic acid sodium salt (MOPS sodium salt) powder. Adherence to these guidelines is crucial for maintaining the chemical integrity, purity, and performance of the reagent in research, diagnostics, and drug development applications.

Introduction to this compound

This compound is a zwitterionic buffer widely utilized in biochemistry and molecular biology.[1][2] Its pKa of approximately 7.2 at 25°C makes it an effective buffer in the physiological pH range of 6.5 to 7.9.[2][3] It is a structural analog to MES and was developed by Good et al. to meet criteria such as midrange pKa, high water solubility, chemical and enzymatic stability, and minimal interference in biological reactions.[3] Common applications include cell culture media, protein purification, enzyme assays, and electrophoresis, particularly for RNA separation.[1][2]

Core Storage Conditions for this compound Powder

The stability of solid this compound is primarily influenced by temperature, humidity, and light. Improper storage can lead to moisture absorption, clumping, and potential degradation, compromising experimental outcomes.[4]

Key Recommendations:

-

Temperature: The ideal storage temperature is between 15-25°C (room temperature).[4] For prolonged storage, some suppliers suggest powder can be stored at -20°C for up to 3 years.[5]

-

Humidity: Store in a dry, well-ventilated area.[6][7][8] The use of a desiccant is recommended to prevent moisture absorption, as the powder is prone to hygroscopicity.[1][4] Containers should always be tightly sealed after use.[7][8]

-

Light: Keep the powder away from direct sunlight and store in an opaque container if possible.[5][7]

-

Inert Atmosphere: While not always necessary for short-term storage, handling and storing under an inert gas can be a further precaution for long-term stability.[9]

Quantitative Storage Parameters

The following table summarizes the key quantitative parameters for the storage of this compound in both powder and solution form.

| Parameter | Condition | Stability/Duration | Source(s) |

| Powder Storage | |||

| Standard Temperature | 15-25°C (Room Temperature) | Stable, re-evaluate every 2 years | [3][4] |

| Long-Term Temperature | -20°C | Up to 3 years | [5] |

| Atmosphere | Desiccated (dry) | Prevents hygroscopic effects | [1][4] |

| Solution Storage | |||

| Temperature | 2-8°C | At least 6 months | [3][10] |

| Sterilization | Filtration (0.2 µm filter) | Recommended method | [3][10] |

| Sterilization (Avoid) | Autoclaving | Causes yellowing and degradation | [1][3] |

Stability Profile and Degradation

This compound is chemically stable under recommended storage conditions.[6][7] However, the solid powder may develop a slight yellow tint over time, which does not necessarily indicate significant degradation but warrants a re-evaluation of its suitability for the intended application.[3]

The primary concerns regarding stability are:

-

Hygroscopicity: The powder can absorb moisture from the air, leading to clumping. This can affect weighing accuracy and reagent concentration.[4]

-

Degradation in Solution: When prepared as a solution, this compound should not be sterilized by autoclaving. High temperatures can cause the buffer to degrade and turn yellow, although the pH may not change significantly.[1][3] The identity of the yellow breakdown product is unknown.[3]

-

Incompatibilities: this compound should be stored away from strong oxidizing agents and strong acids, as violent reactions can occur.[6][11][12]

Experimental Protocols for Quality Assessment

To ensure the integrity of this compound, particularly after long-term storage or if degradation is suspected, the following quality control tests can be performed.

5.1. Purity Assay by Titration

This protocol determines the purity of the this compound by titrating it with a standardized acid.

-

Objective: To quantify the percentage purity of the this compound powder.

-

Methodology:

-

Accurately weigh approximately 0.5 g of the this compound powder.

-

Dissolve the powder in 50 mL of deionized water.

-

Use a calibrated pH meter for endpoint determination.

-

Titrate the solution with a standardized solution of 0.1 N hydrochloric acid (HCl).

-

Record the volume of HCl required to reach the equivalence point (pKa of MOPS is ~7.2).

-

Calculate the purity based on the molecular weight of this compound (231.2 g/mol ) and the amount of acid consumed.

-

5.2. Assessment of Water Content (Loss on Drying)

This method quantifies the amount of moisture absorbed by the powder.

-

Objective: To determine the water content of the this compound powder.

-

Methodology:

-

Accurately weigh a sample of the this compound powder into a pre-dried weighing bottle.

-

Heat the sample in a drying oven at 105°C for 3 hours.[2]

-

Cool the sample in a desiccator to room temperature.

-

Reweigh the sample.

-

The percentage loss in weight corresponds to the water content. A typical specification is ≤ 1.0%.[2]

-

5.3. Spectrophotometric Analysis for Degradation

This protocol is used to detect colored impurities, which can indicate degradation.

-

Objective: To assess the presence of light-absorbing impurities.

-

Methodology:

-

Prepare a 0.1 M solution of this compound in deionized water.[2]

-

Ensure the solution is clear, colorless, and free of particulates.[2]

-

Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 260 nm against a deionized water blank.

-

A low absorbance value (e.g., ≤ 0.03) indicates high purity.[2]

-

Visual Workflow and Decision Making

The following diagrams illustrate the logical workflow for the proper storage and handling of this compound powder.

Caption: Figure 1: Storage and Handling Workflow for this compound Powder

Caption: Figure 2: Preparation and Storage of this compound Solutions

References

- 1. goldbio.com [goldbio.com]

- 2. rpicorp.com [rpicorp.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. How to scientifically improve the stability of MOPS buffer powder [vacutaineradditives.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. fishersci.com [fishersci.com]

- 7. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

Shelf Life of MOPS Sodium Salt Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and shelf life of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt solutions. Understanding the factors that influence the stability of this widely used biological buffer is critical for ensuring the accuracy, reproducibility, and validity of experimental results in research, diagnostics, and pharmaceutical development.

Executive Summary

MOPS sodium salt is a zwitterionic buffer valued for its pKa of 7.2, making it an effective buffer in the physiological pH range of 6.5 to 7.9.[1] However, MOPS solutions are susceptible to degradation, primarily through oxidation and photodegradation, which can alter the pH, introduce interfering impurities, and ultimately compromise experimental outcomes. The most common sign of degradation is the appearance of a yellow or brownish color.[1] Proper preparation, storage, and handling are essential to maximize the shelf life and ensure the performance of this compound solutions. This guide outlines the key factors affecting stability, provides recommended storage conditions and shelf life, details experimental protocols for stability assessment, and illustrates the logical workflow for buffer management.

Factors Influencing the Stability of this compound Solutions

Several environmental and handling factors can accelerate the degradation of this compound solutions. Understanding these factors is the first step in preventing buffer deterioration.

-

Oxidation: Prolonged exposure to air can lead to the oxidation of the morpholine (B109124) ring in the MOPS molecule.[1] This process can be catalyzed by the presence of trace metal ions.

-

Photosensitivity: MOPS is sensitive to light, particularly UV light.[1] Exposure can induce photochemical reactions, leading to the formation of colored degradation products.

-

Elevated Temperature: Storing MOPS solutions at room temperature or higher for extended periods can accelerate the rate of chemical degradation.[1]

-

Contamination: Microbial or chemical contamination can alter the buffer's properties and lead to its breakdown.

-

Autoclaving: MOPS solutions should not be sterilized by autoclaving. The high temperature and pressure will cause rapid degradation, often resulting in a yellow-colored solution.[1] The identity of the yellow breakdown product is not well-defined in the literature. Filter sterilization is the recommended method.

Recommended Storage and Handling

Adherence to proper storage and handling protocols is crucial for extending the shelf life of this compound in both its solid and solution forms.

Table 1: Recommended Storage Conditions and Shelf Life

| Form | Storage Temperature | Light Exposure | Container | Recommended Shelf Life |

| Solid Powder | Room Temperature | Store in the dark | Tightly sealed, dry container | Several years (if stored properly) |

| Solution | 2-8°C | Protect from light (e.g., amber bottle or wrapped in foil) | Sterile, tightly sealed container | Up to 6 months |

Quantitative Assessment of Stability

Table 2: Parameters for Quantitative Stability Assessment of this compound Solutions

| Parameter | Method | Purpose | Potential Indication of Degradation |

| pH | Calibrated pH meter | To ensure the buffer retains its intended pH and buffering capacity. | Significant deviation from the initial pH value. |

| Appearance | Visual Inspection | To detect physical signs of degradation or contamination. | Change in color (yellowing), development of turbidity. |

| UV-Vis Absorbance | Spectrophotometer | To detect the formation of UV-absorbing degradation products. | Increased absorbance in the 250-350 nm range compared to a freshly prepared solution. |

| Concentration of MOPS | HPLC | To quantify the amount of intact MOPS remaining in the solution. | A decrease in the peak area corresponding to MOPS. |

| Degradation Products | HPLC, LC-MS | To detect and potentially identify and quantify degradation products. | Appearance of new peaks in the chromatogram. |

| Bioburden | Sterility Testing (e.g., membrane filtration) | To detect microbial contamination. | Presence of microbial growth. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound solutions.

Preparation of this compound Solution (Example: 1 M Stock Solution)

-

Materials:

-

This compound (high purity grade)

-

High-purity, nuclease-free water

-

Calibrated pH meter

-

Sterile glassware

-

0.22 µm sterile filter unit

-

Sterile storage bottles (amber or to be wrapped in foil)

-

-

Procedure:

-

Weigh out the appropriate amount of this compound for the desired concentration and volume.

-

In a sterile beaker, dissolve the this compound in approximately 80% of the final volume of high-purity water.

-

Stir gently with a sterile magnetic stir bar until fully dissolved.

-

Adjust the pH to the desired value using concentrated HCl or NaOH, if necessary. Note that the pH of a 0.1 M this compound solution is typically between 9.5 and 10.5. To prepare a buffer at a physiological pH, MOPS free acid and this compound can be blended, or MOPS free acid can be titrated with NaOH.

-

Bring the solution to the final volume with high-purity water.

-

Verify the final pH.

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected storage bottle.

-

Label the bottle with the solution name, concentration, preparation date, and expiry date (e.g., 6 months from preparation).

-

Store at 2-8°C.

-

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

-

Objective: To separate and quantify MOPS from potential degradation products.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

-

Procedure:

-

Prepare a standard solution of high-purity this compound at a known concentration.

-

Prepare the sample of the MOPS solution under investigation, diluting if necessary to be within the linear range of the method.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and peak area of pure MOPS.

-

Inject the test sample.

-

Analyze the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of the MOPS peak.

-

Spectrophotometric Analysis for Yellowing

-

Objective: To quantitatively assess the yellowing of the MOPS solution.

-

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Set the spectrophotometer to scan a wavelength range of 220-400 nm.

-

Use a freshly prepared, high-purity this compound solution at the same concentration as the test sample as a blank to zero the instrument.

-

Measure the absorbance of the aged MOPS solution across the specified wavelength range.

-

An increase in absorbance, particularly between 250 nm and 350 nm, indicates the presence of colored degradation products.

-

Visualizations

Logical Workflow for this compound Solution Management```dot

Caption: Key environmental factors that contribute to the degradation of this compound solutions.

Conclusion

The stability of this compound solutions is paramount for the integrity of a wide range of scientific applications. While a definitive shelf life can be application-dependent, adherence to the storage guidelines of 2-8°C and protection from light can generally ensure stability for up to six months. The primary indicators of degradation are a change in color to yellow, increased turbidity, and a shift in pH. For critical applications, it is strongly recommended that researchers and drug development professionals perform their own stability studies using the analytical methods outlined in this guide to establish an appropriate shelf life for their specific formulation and storage conditions. By implementing a robust buffer management strategy, the risks of compromised experiments due to buffer degradation can be significantly minimized.

References

An In-depth Technical Guide to MOPS Free Acid and MOPS Sodium Salt: A Comparative Analysis for Researchers

In the landscape of biological and biochemical research, the selection of an appropriate buffering agent is a cornerstone of experimental success, ensuring the stability and functionality of sensitive macromolecules. 3-(N-morpholino)propanesulfonic acid, or MOPS, stands out as a versatile zwitterionic buffer, a member of the "Good's buffers" series. Its utility is underscored by a pKa of 7.20 at 25°C, which provides a robust buffering capacity within the physiologically relevant pH range of 6.5 to 7.9.[1][2] This guide offers a comprehensive technical comparison between the two commonly available forms of MOPS: the free acid and the sodium salt. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in their experimental designs.

Core Chemical and Physical Properties

The foundational differences between MOPS free acid and its sodium salt lie in their chemical and physical properties. While both are effective buffering agents, their molecular weight, solubility, and the pH of their unbuffered solutions differ significantly. These distinctions are crucial when preparing stock solutions and final working buffers.

| Property | MOPS Free Acid | MOPS Sodium Salt |

| Chemical Formula | C₇H₁₅NO₄S[3] | C₇H₁₄NNaO₄S[4] |

| Molecular Weight | 209.3 g/mol [3][5] | 231.2 g/mol [4][6] |

| CAS Number | 1132-61-2[2][5] | 71119-22-7[2][6] |

| pKa (at 25°C) | 7.20[1][7] | 7.0 - 7.4[4] |

| Effective Buffering Range | 6.5 - 7.9[5][7] | 6.5 - 7.9[8][9] |

| ΔpKa/°C | -0.013[1] | -0.013 to -0.015[6] |

| Solubility in Water | High, approx. 33% w/w[6][10] | Soluble in water[4] |

| pH of 0.1 M Solution | Approx. 2.5 - 4.0[6][10] | Approx. 10.0 - 11.0[4] |

Buffer Preparation: The Critical Difference of Ionic Strength

The choice between MOPS free acid and this compound becomes most pertinent during buffer preparation, as the method of pH adjustment directly impacts the final ionic strength of the solution. This is a critical parameter in many biological assays, influencing protein stability, enzyme kinetics, and molecular interactions.

A MOPS buffer can be prepared in several ways:

-

Titrating MOPS Free Acid: Dissolving MOPS free acid and adjusting the pH to the desired level with a strong base, typically sodium hydroxide (B78521) (NaOH).

-

Titrating this compound: Dissolving this compound and adjusting the pH downwards with a strong acid, such as hydrochloric acid (HCl).[6][11]

-

Mixing Equimolar Solutions: Combining solutions of MOPS free acid and this compound to achieve the target pH.[6][11]

The key distinction arises between methods 1 and 2. When titrating this compound with HCl, a salt (NaCl) is formed as a byproduct, which significantly increases the ionic strength of the final buffer solution.[6][11] In contrast, titrating MOPS free acid with NaOH introduces only the necessary sodium counter-ions to form the conjugate base, resulting in a lower final ionic strength.

For applications sensitive to high salt concentrations, such as certain enzymatic assays or protein crystallization studies, using MOPS free acid and titrating with NaOH is the preferred method.

The Impact of Counter-Ions on Biological Systems

The identity and concentration of ions in a buffer can influence the stability and activity of proteins and enzymes, a phenomenon broadly described by the Hofmeister series.[2] This series ranks ions based on their ability to stabilize or destabilize protein structures. While sodium (Na⁺) and chloride (Cl⁻) ions are common in biological systems and generally considered to have moderate effects, their concentration is a key factor. The additional NaCl generated when titrating this compound with HCl can be a confounding variable in sensitive experiments. Therefore, understanding the complete ionic composition of your buffer is essential for data reproducibility.

Detailed Experimental Protocols

The choice between MOPS free acid and sodium salt is reflected in the specifics of buffer preparation for various common laboratory procedures.

RNA Denaturing Agarose (B213101) Gel Electrophoresis

MOPS is the recommended buffer for denaturing formaldehyde (B43269) agarose gels for RNA analysis because it maintains a stable pH in the presence of formaldehyde.[12]

Experimental Protocol: Preparation of 10X MOPS Running Buffer

-

Materials:

-

MOPS (free acid): 41.86 g[12]

-

Sodium Acetate (B1210297) (anhydrous): 4.1 g[12]

-

EDTA, disodium (B8443419) salt, dihydrate: 3.72 g[12]

-

Nuclease-free water

-

10 N NaOH for pH adjustment[12]

-

-

Procedure:

-

In a nuclease-free container, dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of nuclease-free water.

-

Add 4.1 g of sodium acetate and 3.72 g of EDTA. Stir until fully dissolved.

-

Adjust the pH to 7.0 using a 10 N NaOH solution.[12]

-

Bring the final volume to 1 liter with nuclease-free water.

-

Sterilize the solution by filtration through a 0.22 µm filter. Do not autoclave, as MOPS can degrade and turn yellow.[13]

-

Store the 10X buffer at room temperature, protected from light.

-

Protein Purification using Ion Exchange Chromatography

In ion exchange chromatography, both pH and ionic strength are critical for protein binding and elution. Using MOPS free acid allows for precise control over the ionic strength of the buffers.

Experimental Protocol: Anion Exchange Chromatography

-

Materials:

-

MOPS (free acid)

-

Sodium Chloride (NaCl)

-

Deionized water

-

10 N NaOH for pH adjustment

-

-

Buffer Preparation:

-

Binding Buffer (Buffer A): 20 mM MOPS, pH 7.5

-

Dissolve 4.19 g of MOPS (free acid) in ~900 mL of deionized water.

-

Adjust pH to 7.5 with 10 N NaOH.

-

Bring volume to 1 L with deionized water and filter sterilize.

-

-

Elution Buffer (Buffer B): 20 mM MOPS, 1 M NaCl, pH 7.5

-

Dissolve 4.19 g of MOPS (free acid) and 58.44 g of NaCl in ~900 mL of deionized water.

-

Adjust pH to 7.5 with 10 N NaOH.

-

Bring volume to 1 L with deionized water and filter sterilize.

-

-

-

Methodology:

-

Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

-

Load the protein sample (dialyzed into Buffer A) onto the column.

-

Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

-

Elute the bound protein using a linear gradient of 0-100% Buffer B.[1]

-

Mammalian Cell Culture

MOPS can be used as a supplementary buffer in cell culture media, especially in systems without CO₂ control or for cells sensitive to pH fluctuations. However, it is crucial to note that MOPS can be toxic to some cell lines at concentrations above 20 mM.[5][14]

Experimental Protocol: Supplementing Medium with MOPS

-

Materials:

-

MOPS (free acid)

-

Nuclease-free water

-

10 N NaOH

-

Sterile filtration unit (0.22 µm)

-

Basal cell culture medium (e.g., DMEM)

-

-

Procedure for 1 M MOPS Stock Solution (pH 7.4):

-

Supplementing Medium:

-

To prepare a medium with a final concentration of 20 mM MOPS, add 20 mL of the sterile 1 M MOPS stock solution to 980 mL of your basal medium.

-

The final MOPS-supplemented medium is ready for use.

-

Summary and Recommendations

The selection between MOPS free acid and this compound is not merely a matter of convenience but a critical decision that can impact experimental outcomes.

| Feature | MOPS Free Acid | This compound | Recommendation |

| Buffer Preparation | Requires addition of a strong base (e.g., NaOH) to reach desired pH. | Requires addition of a strong acid (e.g., HCl) to reach desired pH. | Free acid offers more control over the final ionic composition. |

| Ionic Strength | Results in a lower final ionic strength. | Results in a higher final ionic strength due to the formation of NaCl.[6][11] | Use free acid for experiments sensitive to ionic strength (e.g., enzyme kinetics, ion exchange chromatography). |

| Convenience | May require more pH adjustment. | Can be more convenient if the target pH is close to the pKa, requiring less acid. | Sodium salt may be suitable for applications where ionic strength is not a concern or is intentionally high. |

| Cost | Often less expensive per mole of MOPS. | Can be more expensive. | For large volume buffer preparations, the free acid is typically more economical. |

References

- 1. benchchem.com [benchchem.com]

- 2. Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]

- 4. ulab360.com [ulab360.com]

- 5. benchchem.com [benchchem.com]

- 6. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hofmeister effects on protein stability are dependent on the nature of the unfolded state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. How to adjust the ionic strength of MOPS Buffer? - Blog [hbynm.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The importance of controlling the concentration of MOPS in biological buffering agents [vacutaineradditives.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: Preparation of 10x MOPS Running Buffer for RNA Electrophoresis

Introduction

Denaturing agarose (B213101) gel electrophoresis is a critical technique for the analysis of RNA integrity, size, and quantity.[1] A key component of this method is the use of a reliable buffer system that can maintain a stable pH, especially in the presence of denaturing agents like formaldehyde. MOPS (3-(N-morpholino)propanesulfonic acid) buffer is the standard choice for this application due to its pKa of around 7.2 at 25°C, which is ideal for maintaining a near-neutral pH environment suitable for RNA electrophoresis.[2] This document provides a comprehensive protocol for the preparation of a 10x MOPS running buffer, intended for researchers, scientists, and drug development professionals. Adherence to this protocol is crucial for achieving reproducible and high-quality results in RNA analysis.

Data Presentation

The following tables summarize the quantitative data for the preparation of 10x MOPS buffer and its application in RNA electrophoresis.

Table 1: Composition of 10x MOPS Running Buffer (to prepare 1 Liter)

| Component | Final Concentration (10X) | Amount for 1 Liter | Molecular Weight ( g/mol ) |

| MOPS (free acid) | 0.2 M | 41.85 g | 209.26 |

| Sodium Acetate (anhydrous) | 0.05 M | 4.1 g | 82.03 |

| EDTA, disodium (B8443419) salt, dihydrate | 0.01 M | 3.72 g | 372.24 |

| DEPC-treated Water | - | to 1 L | - |

| Final pH | 7.0 | - | - |

Note: It is crucial to use RNase-free reagents and DEPC-treated water to prevent RNA degradation.

Table 2: Composition of 1X MOPS Running Buffer

| Component | Final Concentration (1X) |

| MOPS | 0.02 M |

| Sodium Acetate | 0.005 M |

| EDTA | 0.001 M |

| pH | 7.0 |

Table 3: Example Preparation of a 1.2% Denaturing Agarose Gel (100 mL)

| Component | Amount | Final Concentration |

| Agarose | 1.2 g | 1.2% (w/v) |

| 10X MOPS Buffer | 10 mL | 1X |

| 37% Formaldehyde | 18 mL | 2.2 M |

| DEPC-treated Water | 72 mL | - |

Experimental Protocols

This section provides a detailed methodology for the preparation of 10x MOPS running buffer.

Materials and Equipment:

-

MOPS (free acid)

-

Sodium Acetate (anhydrous)

-

EDTA, disodium salt, dihydrate

-

DEPC-treated water

-

Sodium Hydroxide (B78521) (NaOH) solution for pH adjustment

-

Beaker or conical flask (1 L or larger)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Protocol for Preparing 1 L of 10x MOPS Running Buffer:

-

Prepare a clean workspace: To prevent RNase contamination, clean the bench and all equipment with an appropriate RNase decontamination solution. Use DEPC-treated water for all aqueous solutions.

-

Dissolve the reagents: In a beaker or conical flask, add approximately 800 mL of DEPC-treated water.[3][4]

-

Mix thoroughly: Place the beaker on a magnetic stirrer and stir until all the components are completely dissolved.

-

Adjust the pH: Calibrate the pH meter and adjust the pH of the solution to 7.0 using a sodium hydroxide (NaOH) solution.[3][6] This step is critical for the buffer's performance.

-